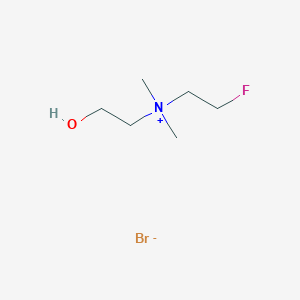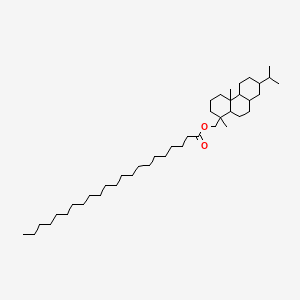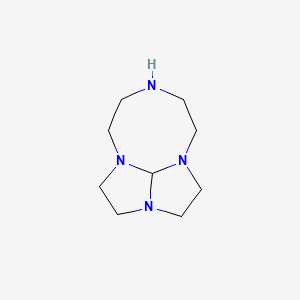
Qvd35D4RP3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is characterized by its unique structure, which includes a tetraazacycloocta[cd]pentalene core. It is an achiral molecule, meaning it does not have any chiral centers .
Méthodes De Préparation
The synthesis of Qvd35D4RP3 involves several steps, typically starting with the preparation of the tetraazacycloocta[cd]pentalene core. This can be achieved through a series of cyclization reactions involving appropriate precursors. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process. Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
Qvd35D4RP3 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products of oxidation include derivatives with additional oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: this compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific atoms or groups in the molecule.
Applications De Recherche Scientifique
Qvd35D4RP3 has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body.
Mécanisme D'action
The mechanism of action of Qvd35D4RP3 involves its interaction with specific molecular targets. It can bind to proteins and enzymes, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways, where the compound can modulate the activity of key enzymes and receptors .
Comparaison Avec Des Composés Similaires
Qvd35D4RP3 can be compared with other similar compounds, such as:
Tetraazacyclooctane derivatives: These compounds share a similar core structure but differ in the substituents attached to the core.
Cyclooctane derivatives: These compounds have a similar ring structure but lack the nitrogen atoms present in this compound.
Azacycloalkane derivatives: These compounds contain nitrogen atoms in their ring structures but differ in the number and arrangement of these atoms.
This compound stands out due to its unique tetraazacycloocta[cd]pentalene core, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
67705-42-4 |
|---|---|
Formule moléculaire |
C9H18N4 |
Poids moléculaire |
182.27 g/mol |
Nom IUPAC |
1,4,7,10-tetrazatricyclo[5.5.1.04,13]tridecane |
InChI |
InChI=1S/C9H18N4/c1-3-11-5-7-13-8-6-12(9(11)13)4-2-10-1/h9-10H,1-8H2 |
Clé InChI |
DZFHEVASOBTMAN-UHFFFAOYSA-N |
SMILES canonique |
C1CN2CCN3C2N(CCN1)CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


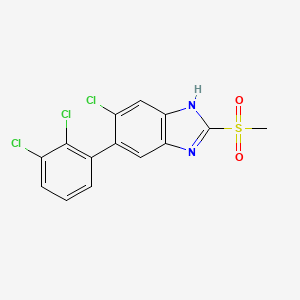


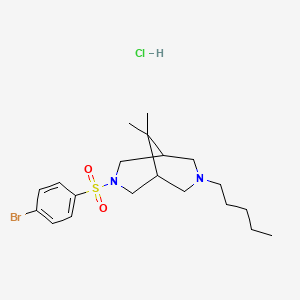
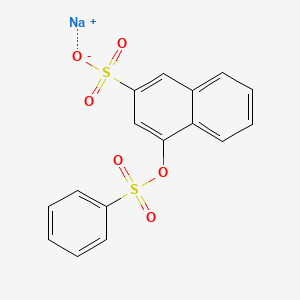
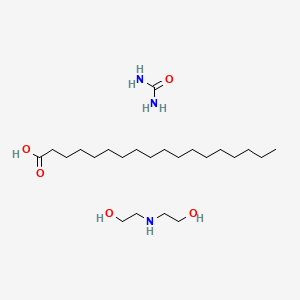
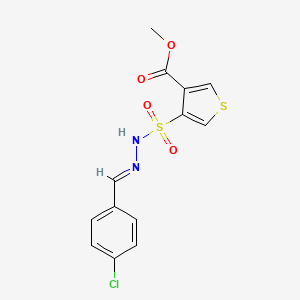
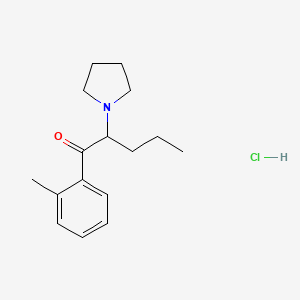
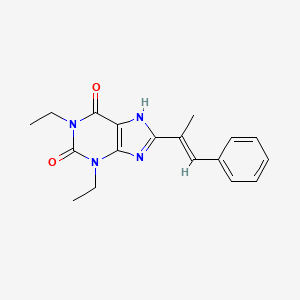
![(2S,3S)-N-[[(1R)-6-methoxy-1-methyl-1-(trifluoromethyl)-3,4-dihydroisochromen-7-yl]methyl]-2-phenylpiperidin-3-amine;dihydrochloride](/img/structure/B12753935.png)
